Superior Activity Over Methylcurcumin in Amastigotes
In a direct head-to-head comparison against the intracellular form (amastigotes) of Leishmania amazonensis, d-de-o-methylcentrolobine demonstrated significantly higher activity than the most active curcumin derivative, methylcurcumin [1]. While specific IC50 values are not reported in the abstract, the study designates d-de-o-methylcentrolobine as 'the most active diarylheptanoid derived from C. sclerophyllum' and establishes its superiority over methylcurcumin in the same assay system [2].
| Evidence Dimension | Antileishmanial activity against intracellular amastigotes |
|---|---|
| Target Compound Data | Identified as the most active diarylheptanoid derived from C. sclerophyllum (exact IC50 not specified in abstract) |
| Comparator Or Baseline | Methylcurcumin, the most active curcumin derivative |
| Quantified Difference | Qualitatively superior activity; d-de-O-methylcentrolobine designated as most active compound |
| Conditions | L. amazonensis intracellular amastigote assay |
Why This Matters
This direct comparison establishes d-de-O-methylcentrolobine as the preferred compound for antileishmanial research targeting intracellular amastigotes over curcumin-derived alternatives.
- [1] Araujo CA, Alegrio LV, Gomes DC, Lima ME, Gomes-Cardoso L, Leon LL. Studies on the effectiveness of diarylheptanoids derivatives against Leishmania amazonensis. Memórias do Instituto Oswaldo Cruz. 1999;94(6):791-794. View Source
- [2] Araujo CA, Alegrio LV, Gomes DC, Lima ME, Gomes-Cardoso L, Leon LL. Studies on the effectiveness of diarylheptanoids derivatives against Leishmania amazonensis. Memórias do Instituto Oswaldo Cruz. 1999;94(6):791-794. View Source
